molecular formula C18H16N2O2 B2368326 (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide CAS No. 1099655-67-0

(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide

Cat. No.: B2368326
CAS No.: 1099655-67-0
M. Wt: 292.338
InChI Key: WNYSCFGFINAQOE-KHPPLWFESA-N
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Description

(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a phenylacryloyl group attached to an indoline core, which is further substituted with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using reagents such as sodium borohydride or catalytic hydrogenation.

    Introduction of the Phenylacryloyl Group: The phenylacryloyl group can be introduced via a Friedel-Crafts acylation reaction using phenylacryloyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under conditions such as reflux in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the phenylacryloyl group using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of indoline-2-carboxylic acid derivatives.

    Reduction: Formation of saturated phenylpropyl derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Antimicrobial Activity: Possible antimicrobial properties against certain bacterial or fungal strains.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2-carboxamide: Lacks the phenylacryloyl group but shares the indoline core and carboxamide functionality.

    Phenylacryloyl derivatives: Compounds with similar phenylacryloyl groups but different core structures.

Uniqueness

(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is unique due to the combination of the indoline core, phenylacryloyl group, and carboxamide functionality. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-1-3-7-13/h1-11,16H,12H2,(H2,19,22)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYSCFGFINAQOE-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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